molecular formula C9H11ClF3N5 B105228 4-(Trifluoromethyl)phenylbiguanide hydrochloride CAS No. 18960-29-7

4-(Trifluoromethyl)phenylbiguanide hydrochloride

Cat. No. B105228
CAS RN: 18960-29-7
M. Wt: 281.66 g/mol
InChI Key: RTSKKAJVUWUZDF-UHFFFAOYSA-N
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Description

The compound "4-(Trifluoromethyl)phenylbiguanide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. Trifluoromethyl groups are known for their electron-withdrawing properties and their ability to influence the reactivity and stability of various molecular frameworks .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves various strategies. For instance, the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and their tetrahydro derivatives is achieved through the cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride . The choice of base, either sodium hydroxide or sodium alkoxide/alcohol, influences the outcome of the reaction, leading to different products .

Molecular Structure Analysis

Molecular structure analysis of trifluoromethyl compounds can be performed using Density Functional Theory (DFT). For example, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using DFT with B3LYP approximation and various basis sets . Such analysis provides detailed vibrational assignments and insights into the molecular electrostatic potential, which is useful for predicting reactivity .

Chemical Reactions Analysis

The presence of a trifluoromethyl group can significantly affect the chemical reactivity of a compound. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in the reaction mechanism . This demonstrates the importance of the trifluoromethyl group in facilitating chemical transformations .

Physical and Chemical Properties Analysis

Trifluoromethyl compounds exhibit unique physical and chemical properties due to the strong electron-withdrawing nature of the trifluoromethyl group. The papers provided do not directly discuss the physical and chemical properties of "4-(Trifluoromethyl)phenylbiguanide hydrochloride," but they do provide data on related compounds. For instance, the non-linear optical properties, such as electric dipole moment and first hyperpolarizability, of a related compound were computed, indicating potential applications in materials science . Additionally, thermodynamic properties and molecular orbital analyses can provide further understanding of the stability and reactivity of these compounds .

Scientific Research Applications

Polarographic Analysis

The polarographic behavior of phenylbiguanide hydrochloride, closely related to 4-(Trifluoromethyl)phenylbiguanide hydrochloride, has been explored. Notably, in aqueous solutions, a cathodic wave was observed between pH 1.90 and 9.89, indicating the compound's electrochemical activity within a broad pH range. This suggests potential applications in electrochemical sensors or analytical chemistry for detecting phenylbiguanide hydrochloride or similar structures (Calatayud, Pedrós, & Caridad, 2010).

Crystallographic Insights

The crystal structure of phenylbiguanide hydrochloride was redetermined with enhanced precision, leading to the free refinement of all hydrogen atoms in the structure. This contributes to our understanding of the compound's molecular geometry, potentially influencing its interaction with biological targets or other chemical substances (Portalone & Colapietro, 2004).

Material Science Applications

4-(Trifluoromethyl)phenylbiguanide hydrochloride or structurally similar compounds have been implicated in the synthesis of novel materials. For instance, fluorinated aromatic diamine monomers have been utilized to synthesize new fluorine-containing polyimides. These polyimides exhibited desirable properties like solubility in polar organic solvents, good thermal stability, and excellent mechanical properties, highlighting potential applications in advanced material sciences (Yin et al., 2005).

properties

IUPAC Name

1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N5.ClH/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKKAJVUWUZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phenylbiguanide hydrochloride

CAS RN

18960-29-7
Record name 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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